molecular formula C₆₉H₁₂₉D₅O₆ B1156532 Glyceryl-d5 Behenate

Glyceryl-d5 Behenate

Cat. No.: B1156532
M. Wt: 1064.83
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glyceryl-d5 Behenate is a deuterated derivative of Glyceryl Behenate, a mixture of mono-, di-, and triglycerides of behenic acid (docosanoic acid, C22:0). The "-d5" designation indicates the substitution of five hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is commonly employed in pharmacokinetic and metabolic studies to track molecular behavior via spectroscopic methods such as mass spectrometry .

Properties

Molecular Formula

C₆₉H₁₂₉D₅O₆

Molecular Weight

1064.83

Synonyms

tri-Docosanoin-d5;  Behenic Acid Triglyceride-d5;  Compritol 888ATO-d5;  Compritol ATO 888-d5;  Glycerin Tribehenate-d5;  Glycerin-d5 Tribehenic Acid Ester;  Glycerol-d5 Tribehenate;  Glyceryl-d5 behenate;  Glyceryl-d5 Tribehenate;  Glyceryl-d5 Tridocosanoate

Origin of Product

United States

Comparison with Similar Compounds

Chemical Composition and Properties :

  • Primary Components: Predominantly glyceryl dibehenate (40–60%), with monoglycerides (15–23%) and triglycerides (21–35%) .
  • Physical Properties: Melting point ≈70°C; insoluble in water and ethanol, soluble in chloroform and warm oils .
  • Functionality : Acts as a hydrophobic matrix former in sustained-release drug formulations and an emollient in cosmetics .

Comparison with Similar Compounds

Glyceryl Behenate vs. Polyoxyethylene 40 (PEG 40) Stearate

Structural Differences :

  • Glyceryl Behenate : Glycerol esterified with behenic acid (saturated C22 fatty acid).
  • PEG 40 Stearate : Polyethylene glycol (PEG) chain (40 ethylene oxide units) esterified with stearic acid (C18:0).

Functional Comparisons :

Property Glyceryl Behenate PEG 40 Stearate
Particle Size (NLCs) 150–250 nm 80–120 nm
Encapsulation Efficiency Moderate (~70%) High (>85%)
Drug Release Slow, due to high crystallinity Faster, due to PEG hydration
Application Sustained-release formulations Enhanced solubility and bioavailability

Research Findings :

  • PEG 40 stearate-based nanostructured lipid carriers (NLCs) exhibit superior emulsification, yielding smaller particles and higher drug encapsulation for trans-resveratrol .
  • Glyceryl Behenate’s crystalline lipid matrix prolongs drug release, making it ideal for 12-hour sustained-release tablets (e.g., levetiracetam, tramadol) .

Glyceryl Behenate vs. Behenyl Behenate

Structural Differences :

  • Glyceryl Behenate : Glycerol backbone esterified with behenic acid.
  • Behenyl Behenate : Ester of behenyl alcohol (C22) and behenic acid.

Functional Comparisons :

Property Glyceryl Behenate Behenyl Behenate
Melting Point ≈70°C ≈80°C
Hydrophobicity Moderate High
Cosmetic Use Viscosity enhancer, emulsifier Slip agent, emollient

Glyceryl Behenate vs. Cholesteryl Behenate

Structural Differences :

  • Glyceryl Behenate : Glycerol-fatty acid ester.
  • Cholesteryl Behenate : Cholesterol esterified with behenic acid.

Functional Comparisons :

Property Glyceryl Behenate Cholesteryl Behenate
Backbone Glycerol Cholesterol
Biofunctionality Drug carrier, emulsifier Structural lipid, membrane component
Market Demand High in pharma (>5% CAGR) Niche, limited to specialty chemicals

Glyceryl-d5 Behenate vs. Non-Deuterated Analogues

Key Differences :

  • Isotopic Labeling : this compound enables tracking in mass spectrometry and metabolic studies without altering release kinetics .
  • Regulatory Status: Deuterated forms require specialized handling but share the same safety profile as non-deuterated versions .

Research Findings and Data Tables

Table 1: Drug Release Profiles of Glyceryl Behenate vs. PEG 40 Stearate

Formulation T50 (h) T90 (h) Release Mechanism
Glyceryl Behenate NLCs 8.2 24.5 Diffusion-controlled
PEG 40 Stearate NLCs 4.5 12.0 Erosion-controlled

Table 2: Market and Regulatory Comparison

Compound Regulatory Status Key Restrictions
Glyceryl Behenate GRAS, USP-compliant Avoid inhalable forms
PEG 40 Stearate FDA-approved Potential skin irritation

Q & A

Q. How can meta-analysis frameworks improve generalizability of this compound research findings?

  • Answer : Aggregate data from multiple studies using random-effects models. Stratify by application (e.g., tablet lubrication vs. nanoparticle delivery) and assess heterogeneity via I<sup>2</sup> statistics. Follow PRISMA guidelines for transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.